1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide 1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 951897-66-8
VCID: VC6047136
InChI: InChI=1S/C24H16ClN9O2/c1-14-22(24(35)27-17-6-8-18(9-7-17)33-13-26-30-32-33)28-31-34(14)19-10-11-21-20(12-19)23(36-29-21)15-2-4-16(25)5-3-15/h2-13H,1H3,(H,27,35)
SMILES: CC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=C(C=C4)Cl)C(=O)NC5=CC=C(C=C5)N6C=NN=N6
Molecular Formula: C24H16ClN9O2
Molecular Weight: 497.9

1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide

CAS No.: 951897-66-8

Cat. No.: VC6047136

Molecular Formula: C24H16ClN9O2

Molecular Weight: 497.9

* For research use only. Not for human or veterinary use.

1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide - 951897-66-8

Specification

CAS No. 951897-66-8
Molecular Formula C24H16ClN9O2
Molecular Weight 497.9
IUPAC Name 1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-[4-(tetrazol-1-yl)phenyl]triazole-4-carboxamide
Standard InChI InChI=1S/C24H16ClN9O2/c1-14-22(24(35)27-17-6-8-18(9-7-17)33-13-26-30-32-33)28-31-34(14)19-10-11-21-20(12-19)23(36-29-21)15-2-4-16(25)5-3-15/h2-13H,1H3,(H,27,35)
Standard InChI Key FBYJUJODUBVUTI-UHFFFAOYSA-N
SMILES CC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=C(C=C4)Cl)C(=O)NC5=CC=C(C=C5)N6C=NN=N6

Introduction

Molecular Structure and Chemical Identity

Structural Composition

The compound’s backbone consists of three interconnected heterocyclic systems:

  • A 2,1-benzoxazole ring substituted at position 3 with a 4-chlorophenyl group.

  • A 1,2,3-triazole ring methylated at position 5 and linked to the benzoxazole via position 1.

  • A tetrazole ring connected to a para-substituted phenyl group, which is further bonded to the triazole through a carboxamide bridge .

This arrangement creates a planar yet sterically congested system, as evidenced by its InChIKey FBYJUJODUBVUTI-UHFFFAOYSA-N and SMILES string CC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=C(C=C4)Cl)C(=O)NC5=CC=C(C=C5)N6C=NN=N6 .

Table 1: Core Structural Identifiers

PropertyValueSource
CAS Registry Number951897-66-8
IUPAC Name1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-[4-(tetrazol-1-yl)phenyl]triazole-4-carboxamide
Molecular FormulaC₂₄H₁₆ClN₉O₂
Molecular Weight497.9 g/mol

Chemical and Physical Properties

Computed Physicochemical Metrics

PubChem’s computational models predict:

  • XLogP3: 4.3 (indicating moderate lipophilicity)

  • Hydrogen Bond Donors/Acceptors: 1/8

  • Rotatable Bonds: 5

  • Topological Polar Surface Area: 148 Ų

Table 2: Stability and Reactivity Indicators

ParameterValue/CharacteristicImplication
Thermal StabilityStable below 250°C (estimated)Compatible with standard handling
Hydrolytic SensitivitySusceptible to strong acids/basesRequires pH-controlled environments
PhotoreactivityLikely photosensitive due to aromatic systemsStore in amber glass

Research Applications and Comparative Analysis

Materials Science Applications

  • Coordination Polymers: The tetrazole moiety’s ability to bind transition metals (e.g., Cu²⁺, Zn²⁺) enables construction of porous frameworks for gas storage.

  • Optoelectronic Materials: Benzoxazole-triazole conjugates emit blue fluorescence (λ<sub>em</sub> 450 nm) with quantum yields up to 0.34, suitable for OLEDs.

Table 3: Performance Comparison of Related Compounds

Compound ClassKey PropertyThis Compound’s Advantage
Benzoxazole-carboxamidesAntimicrobial MICBroader Gram-negative coverage (predicted)
Triazole-tetrazole hybridsKinase inhibition potencyHigher selectivity index (theoretical)
Polyheterocyclic systemsFluorescence quantum yieldComparable to commercial fluorophores

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